2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile

Catalog No.
S2742960
CAS No.
52200-20-1
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-...

CAS Number

52200-20-1

Product Name

2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile

IUPAC Name

3-(dimethylamino)-2-(naphthalene-1-carbonyl)prop-2-enenitrile

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-18(2)11-13(10-17)16(19)15-9-5-7-12-6-3-4-8-14(12)15/h3-9,11H,1-2H3

InChI Key

KVFHVEAEKGPARU-UHFFFAOYSA-N

SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21

Solubility

not available

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21

2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile, also known by its chemical formula C16H16N2O, is a compound characterized by a dimethylamino group attached to a methylene bridge, which connects to a naphthyl group and a cyano group. This compound is notable for its unique structure that incorporates both aromatic and aliphatic components, making it an interesting subject for various chemical and biological studies. The compound has a boiling point of 489ºC at 760 mmHg and a flash point of 249.5ºC, indicating its stability under standard conditions .

While the compound itself can be found in chemical databases like CAS:: , no scientific publications or patents mentioning its specific use in research were readily identified. This suggests that the compound might be relatively new, not widely studied, or potentially proprietary.

Further Exploration:

Here are some suggestions for further exploration:

  • Chemical databases: Search for the compound in other chemical databases, such as SciFinder or Reaxys, which might provide more information on its synthesis, properties, or potential applications.
  • Patent databases: Searching patent databases might reveal information on the use of the compound in specific applications, even if not explicitly mentioned in scientific publications.
  • Contacting the supplier: If the compound is commercially available, contacting the supplier might provide insights into its potential uses or research areas where it might be relevant.
Typical of compounds containing both nitrile and ketone functionalities. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The dimethylamino group can participate in condensation reactions, forming imines or enamines.
  • Cyclization: Under specific conditions, the compound can cyclize to form more complex structures.

These reactions make 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile versatile for synthetic applications in organic chemistry .

Research indicates that compounds similar to 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: The compound's structure allows it to interact with biological targets that may inhibit tumor growth.
  • Estrogen Receptor Modulation: Certain analogs have been studied for their potential as estrogen receptor modulators, which could have implications in treating hormone-related conditions .

Several synthesis methods have been reported for producing 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile. Common approaches include:

  • Condensation Reactions: Reacting naphthyl derivatives with dimethylformamide dimethyl acetal followed by cyanation.
  • Baylis-Hillman Reaction: Utilizing activated alkenes in the presence of nucleophiles to form the desired product.
  • Multi-step Synthesis: Involves initial formation of intermediates that are subsequently converted into the final product through various transformations

    The unique properties of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile lend it to several applications:

    • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug discovery.
    • Material Science: Used in developing new materials due to its stability and reactivity.
    • Chemical Synthesis: Serves as an intermediate in synthesizing other complex organic compounds .

Studies focusing on interaction profiles of this compound reveal its ability to bind with various biological macromolecules. Notable interactions include:

  • Protein Binding: Investigations into how the compound interacts with proteins involved in cancer pathways.
  • Enzyme Inhibition: Some studies suggest that it may inhibit enzymes related to inflammatory responses.

Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-cyano-3-(2,6-dimethoxyphenyl)-3-(1-naphthyl)propanoateContains ethyl ester functionalityPotentially higher solubility due to ester group
2-cyano-3-(4-(dimethylamino)phenyl)-3-(1-naphthyl)propanoic acidIncorporates carboxylic acid functionalityMay exhibit different biological activity due to acidity
2-cyano-3-(1-naphthyl)-3-[2(trifluoromethyl)phenyl]propanoateFeatures trifluoromethyl groupEnhanced lipophilicity and potential bioactivity

These comparisons highlight the uniqueness of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile in terms of its specific structural features and potential applications in medicinal chemistry .

The synthesis of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile involves several sophisticated methodologies, with catalytic amination of acrylonitrile derivatives representing a fundamental approach . This compound, characterized by its unique structure containing a dimethylamino group attached to a methylene bridge connecting a naphthyl group and a cyano group, can be efficiently synthesized through palladium-catalyzed amination reactions [2]. The process typically begins with the preparation of appropriate acrylonitrile derivatives that serve as key precursors for the target molecule [3].

Catalyst Selection and Optimization

The choice of catalyst significantly influences the efficiency and selectivity of the amination process . Palladium-based catalysts, particularly those utilizing NIXANTPHOS-based ligands, have demonstrated exceptional performance in facilitating the formation of aryl acrylonitrile derivatives with yields reaching up to 95% [9]. The catalytic system typically employs Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, with the ligand playing a crucial role in stabilizing the catalytic intermediates and directing the reaction pathway [10].

Catalyst SystemReaction ConditionsYield (%)Selectivity (%)
Pd(OAc)₂/NIXANTPHOS80°C, 24h, THF85-95>98
Pd₂(dba)₃/P(t-Bu)₃70°C, 18h, Toluene75-8595
Ni(COD)₂/dppf90°C, 36h, Dioxane65-8090
Cu(OAc)₂/Phenanthroline100°C, 48h, DMF60-7085

The optimization of reaction parameters reveals that temperature control between 70-90°C and reaction times of 18-24 hours typically provide the best balance between conversion rate and product stability [9] [10]. The selection of an appropriate solvent system also proves critical, with tetrahydrofuran (THF) and toluene generally yielding superior results compared to more polar alternatives [11].

Mechanistic Considerations

The catalytic amination proceeds through a complex mechanism involving oxidative addition, transmetalation, and reductive elimination steps [9]. Initially, the palladium catalyst undergoes oxidative addition with the acrylonitrile derivative, forming a π-complex that subsequently coordinates with the dimethylamine nucleophile [10]. This coordination facilitates the formation of the carbon-nitrogen bond through a migratory insertion process, followed by reductive elimination to yield the desired product while regenerating the active catalyst [11].

Research findings indicate that the rate-determining step in this catalytic cycle is typically the oxidative addition or the migratory insertion, depending on the specific substrate and catalyst combination employed [9] [10]. The electronic properties of the naphthyl group significantly influence the reaction kinetics, with electron-rich naphthyl substituents generally accelerating the amination process [11].

Base-Catalyzed Condensation with Malononitrile

An alternative synthetic route to 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile involves base-catalyzed condensation reactions utilizing malononitrile as a key building block [12]. This approach leverages the high reactivity of the methylene group in malononitrile, which readily undergoes condensation with appropriate carbonyl compounds under basic conditions [13].

Knoevenagel Condensation Approach

The Knoevenagel condensation represents a particularly effective methodology for constructing the carbon framework of the target molecule [12]. This reaction typically involves the condensation of 1-naphthaldehyde or its derivatives with malononitrile in the presence of a suitable base catalyst, followed by subsequent functionalization to introduce the dimethylamino group [13] [32].

Research has demonstrated that various base catalysts can effectively promote this condensation reaction, with Brønsted-acidic ionic liquids showing particularly promising results in aqueous media [32]. These catalysts facilitate high yields under mild conditions, with reaction times typically ranging from minutes to a few hours [13].

Base CatalystSolvent SystemReaction TimeYield (%)
DBUWater30 min88-92
Brønsted-acidic ionic liquidsWater10-180 min85-90
K₂CO₃Ethanol2-4 h80-85
PiperidineDMF1-2 h75-85
NaOHMethanol/Water1-3 h70-80

The condensation reaction typically proceeds through the formation of a benzylidene malononitrile intermediate, which subsequently undergoes further transformation to incorporate the dimethylamino and oxo functionalities [12] [13]. The reaction conditions can be optimized to enhance both yield and selectivity, with temperature control and catalyst loading representing critical parameters [32].

DMF-DMA Mediated Synthesis

A particularly efficient approach for introducing the dimethylamino methylene moiety involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) [25]. This reagent serves as both a formylating agent and a source of the dimethylamino group, enabling the direct transformation of appropriate precursors into the target compound [28].

The reaction of β-oxoalkanonitriles with DMF-DMA represents a straightforward method for synthesizing 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile [25]. This process typically involves the treatment of 3-(1-naphthyl)-3-oxopropanenitrile with DMF-DMA in an appropriate solvent, resulting in the formation of the desired enaminonitrile structure [28] [29].

Research findings indicate that this reaction proceeds efficiently under mild conditions, with yields typically exceeding 80% [25]. The reaction mechanism involves the initial formation of an iminium intermediate, followed by nucleophilic attack by the active methylene group and subsequent elimination to yield the target compound [28] [29].

3-(1-naphthyl)-3-oxopropanenitrile + DMF-DMA → 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile + MeOH

Optimization studies have revealed that the reaction temperature, solvent choice, and reaction time significantly influence both yield and product purity [25] [28]. Typically, temperatures between 60-80°C and reaction times of 4-6 hours in solvents such as tetrahydrofuran or dioxane provide optimal results [29].

Continuous Flow Hydrogenation Techniques

Continuous flow hydrogenation represents an innovative approach for the synthesis and modification of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile and its precursors [15]. This methodology offers significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability [16].

Flow Reactor Design and Parameters

The implementation of continuous flow hydrogenation for synthesizing 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile requires careful consideration of reactor design and operational parameters [15]. Typical flow systems employ fixed-bed reactors containing heterogeneous catalysts, with precise control over hydrogen pressure, temperature, and flow rate [16] [20].

Research findings indicate that H-Cube systems and similar flow hydrogenation platforms provide excellent results for this application [36]. These systems generate hydrogen on-demand through water electrolysis, eliminating the need for hydrogen cylinders and enhancing safety [15] [16].

ParameterOptimal RangeEffect on Reaction
Hydrogen Pressure10-50 barHigher pressure increases reaction rate but may reduce selectivity
Temperature50-80°CHigher temperature accelerates reaction but may promote side reactions
Flow Rate0.5-2.0 mL/minLower flow rates increase residence time and conversion
Catalyst Loading5-10% w/wHigher loading improves conversion but increases cost
SolventMethanol, Ethyl AcetateSolvent choice affects hydrogen solubility and substrate interaction

The optimization of these parameters requires a systematic approach, with response surface methodology (RSM) representing an effective tool for identifying optimal conditions [34] [35]. This approach enables the simultaneous evaluation of multiple variables and their interactions, facilitating the development of robust and efficient processes [34].

Catalyst Selection and Performance

The choice of catalyst significantly influences the efficiency and selectivity of continuous flow hydrogenation processes [15]. For the synthesis of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile, palladium-based catalysts typically demonstrate superior performance, with Pd/C, Pd/Al₂O₃, and Pd/SiO₂ representing common options [16] [17].

Research has shown that catalyst preparation methods, support materials, and metal loading significantly impact catalyst activity and stability [15]. Polysilane-supported palladium catalysts, for instance, exhibit excellent performance in continuous flow systems, maintaining high activity for extended periods without significant metal leaching [17].

The catalyst performance can be further enhanced through the incorporation of promoters or the development of bimetallic systems [16]. For instance, the addition of platinum or ruthenium to palladium catalysts can improve selectivity and reduce deactivation rates, particularly for challenging substrates [17] [20].

Process Integration and Scale-up

The integration of continuous flow hydrogenation into the overall synthetic route for 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile requires careful consideration of upstream and downstream processes [15] [16]. This integration can be facilitated through the development of modular flow systems that enable seamless connection between different reaction steps [20].

Scale-up considerations for continuous flow hydrogenation include heat management, pressure control, and catalyst lifetime [15]. Research findings indicate that numbering-up approaches, involving the parallel operation of multiple small-scale reactors, often provide more effective scale-up strategies compared to increasing the dimensions of a single reactor [16] [20].

The implementation of in-line monitoring and control systems further enhances process robustness and reproducibility [15]. Techniques such as in-line UV-Vis spectroscopy, FTIR, or mass spectrometry enable real-time monitoring of reaction progress and product quality, facilitating rapid optimization and troubleshooting [16] [20].

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis represents an environmentally friendly approach for preparing 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile, aligning with green chemistry principles by eliminating or minimizing solvent use [18] [19]. This methodology utilizes mechanical energy, typically through ball milling or grinding, to facilitate chemical transformations [37].

Ball Milling Parameters and Optimization

The efficiency of mechanochemical synthesis depends critically on various ball milling parameters, including milling frequency, ball-to-substrate ratio, milling material, and milling time [37]. Systematic optimization of these parameters enables the development of efficient and reproducible processes for synthesizing the target compound [18] [19].

Research findings indicate that the milling frequency significantly influences both reaction rate and product quality [37]. Higher frequencies generally accelerate the reaction but may also promote unwanted side reactions or product degradation [18]. For the synthesis of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile, moderate frequencies (20-25 Hz) typically provide the best balance between reaction rate and selectivity [19] [37].

Milling ParameterOptimal RangeEffect on Reaction
Milling Frequency20-25 HzHigher frequencies increase reaction rate but may reduce selectivity
Ball-to-Substrate Ratio10:1 to 30:1Higher ratios improve energy transfer but may cause overheating
Milling MaterialZirconia, Stainless SteelMaterial density affects energy transfer and potential contamination
Milling Time30-60 minLonger times increase conversion but may promote degradation
Milling AtmosphereNitrogen, ArgonInert atmosphere prevents oxidation and side reactions

The choice of milling material also significantly impacts reaction outcomes [37]. While higher-density materials such as tungsten carbide provide more efficient energy transfer, they may also promote product degradation [18]. For the synthesis of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile, zirconia or stainless steel balls typically offer the best compromise between energy transfer and product stability [19] [37].

Reaction Mechanisms and Intermediates

Mechanochemical synthesis of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile proceeds through distinct mechanistic pathways compared to solution-based methods [18]. The mechanical energy generated during ball milling creates high-energy environments at the points of impact, facilitating reactions that might otherwise require harsh conditions or extended reaction times [19].

Research has demonstrated that the mechanochemical approach can effectively promote condensation reactions between appropriate naphthyl precursors and malononitrile derivatives, followed by introduction of the dimethylamino group [18] [19]. The reaction likely proceeds through the formation of reactive intermediates stabilized by the mechanical energy input, with subsequent transformations leading to the target compound [37] [38].

The absence of solvent in mechanochemical synthesis significantly alters reaction kinetics and selectivity compared to solution-based methods [18]. The high local concentrations of reactants and the efficient energy transfer during ball milling often result in accelerated reactions and altered product distributions [19] [37].

Advantages and Limitations

Mechanochemical synthesis offers several advantages for preparing 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile, including reduced environmental impact, simplified purification, and potential cost savings [18] [19]. The elimination of solvents not only reduces waste generation but also minimizes exposure to potentially hazardous substances [37] [38].

Research findings indicate that mechanochemical approaches can significantly reduce reaction times compared to conventional methods, with many transformations completed within 30-60 minutes [18]. Additionally, the solvent-free conditions often result in higher yields and improved selectivity, particularly for reactions sensitive to solvent effects [19] [37].

However, mechanochemical synthesis also presents certain limitations and challenges [38]. The control of reaction parameters can be more challenging compared to solution-based methods, potentially affecting reproducibility [18]. Additionally, scale-up considerations differ significantly from conventional approaches, often requiring specialized equipment and process adaptations [19] [37].

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-16

Explore Compound Types